(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride

Description

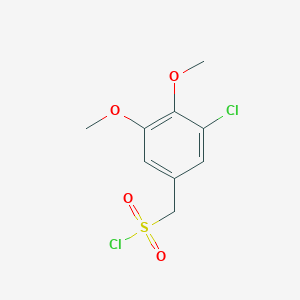

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a methanesulfonyl chloride group (-SO₂Cl) attached to a substituted aromatic ring. The aromatic ring features chlorine at the 3-position and methoxy groups at the 4- and 5-positions. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters, which are pivotal in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methoxy substituents, creating a unique electronic profile .

Properties

Molecular Formula |

C9H10Cl2O4S |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

(3-chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C9H10Cl2O4S/c1-14-8-4-6(5-16(11,12)13)3-7(10)9(8)15-2/h3-4H,5H2,1-2H3 |

InChI Key |

SEXOACZARSGELZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CS(=O)(=O)Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-4,5-dimethoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common.

Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

Coupling reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Coupling reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Notes on Evidence Limitations

Structural and reactivity comparisons are extrapolated from related compounds, highlighting the need for further experimental studies on the target molecule.

Biological Activity

(3-Chloro-4,5-dimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with significant relevance in medicinal chemistry and organic synthesis. Its unique structure, characterized by a methanesulfonyl chloride group attached to a chlorinated aromatic ring, allows for various biological interactions and applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

- Chemical Formula : C₈H₈Cl₂O₃S

- Molecular Weight : Approximately 255.12 g/mol

The compound's reactivity is primarily due to the presence of the sulfonyl chloride group, which can interact with various nucleophiles, leading to the formation of sulfonamides. This property is crucial for its applications in drug development and synthesis.

The biological activity of this compound is largely attributed to its ability to form stable sulfonamide derivatives upon reaction with amines. These sulfonamides exhibit resistance to hydrolysis under both acidic and basic conditions, enhancing their stability and potential therapeutic efficacy.

Interaction Studies

Studies indicate that this compound can effectively react with nucleophiles such as amines, leading to the formation of sulfonamides that possess various biological activities. The interaction mechanisms involve:

- Hydrophobic interactions : The chlorinated phenyl ring enhances binding affinity through hydrophobic contacts.

- Electrostatic interactions : The presence of electron-withdrawing groups such as chlorine increases the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic attack.

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

| Activity Type | Effect/IC50 Value | Reference |

|---|---|---|

| Antitumor | IC50 = 1.61 µg/mL | |

| Antibacterial | MIC = 46.9 µg/mL | |

| Anti-inflammatory | Significant reduction |

Case Studies

- Antitumor Activity : In a study evaluating the cytotoxic effects of various compounds, this compound demonstrated significant antitumor activity against cancer cell lines with an IC50 value of 1.61 µg/mL. This suggests its potential as a chemotherapeutic agent.

- Antibacterial Properties : Research into the antibacterial efficacy revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 46.9 µg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, showing promising results in reducing inflammation markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.